Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- is an organic compound featuring a benzamide backbone with specific substituents that include a 4-chlorobenzyl group and a 4-fluorobenzyl group. The presence of the furan moiety suggests potential for unique chemical properties and biological activities. Structurally, it can be represented as follows:
This compound belongs to the class of benzamides, which are known for their diverse applications in pharmaceuticals and agrochemicals.
Specific reactions involving Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- might include modifications at the furan ring or the chlorophenyl group, which could lead to derivatives with altered biological activity.
Benzamide derivatives are often explored for their biological activities. Compounds similar to Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- have been reported to exhibit various pharmacological effects:
Research into the specific biological activity of Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- is essential for understanding its therapeutic potential.
The synthesis of Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- can be achieved through several methods:
Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- has potential applications in various fields:
Interaction studies involving Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- could focus on:
Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- shares structural features with several other compounds. Here are some similar compounds along with a brief comparison:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Benzamide, N-(4-chlorobenzyl)-N-methyl | Contains a chlorobenzyl group | Lacks the furan moiety |
| 4-Fluorobenzamide | Simple structure with fluorine substitution | No additional functional groups |
| N-(2-furanylmethyl)-N-(4-methoxyphenyl)benzamide | Contains methoxy group | Different electronic properties due to methoxy |
| N-(3-pyridylmethyl)-N-(4-chlorophenyl)benzamide | Pyridine instead of furan | Potentially different biological activity |
These comparisons highlight the unique presence of both chlorophenyl and furan groups in Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)-, which may contribute to distinct chemical reactivity and biological properties compared to its analogs.
Benzamide derivatives are known to interact with enzymes critical to cellular homeostasis. For Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)-, structural features suggest potential inhibition of cytochrome P450 (CYP) isoforms and succinate dehydrogenase (SDH).
The fluorine atom at the para position and the chlorophenyl group may enhance binding to CYP active sites. Cooperative inhibition mechanisms, where simultaneous binding of substrate and inhibitor occurs, have been observed in related fluorinated benzamides [6]. For instance, studies on cytochrome P450 3A4 (CYP3A4) demonstrate that fluoro-benzamide analogues can stabilize enzyme conformations that reduce catalytic activity, potentially through allosteric modulation [6].
SDH, a key enzyme in the mitochondrial electron transport chain, is inhibited by benzamides with electron-withdrawing substituents. While direct evidence for this compound’s SDH affinity is lacking, analogues such as 4-fluoro-N-(4-hydroxyphenyl)benzamide exhibit SDH inhibition with an EC50 of 0.58 mg/L against fungal strains [1]. The chlorophenyl and furanylmethyl groups in the target compound may similarly disrupt SDH’s quinone-binding site, impairing oxidative phosphorylation.
Table 1: Enzyme Inhibition Profiles of Related Fluoro-Benzamides
| Compound | Target Enzyme | Inhibition Mechanism | Affinity (K~i~ or EC50) | Source |
|---|---|---|---|---|
| LMH-2 | σ~1~ Receptor | Competitive antagonism | K~i~ = 6.0 nM | [1] |
| 4-fluoro-N-(4-hydroxyphenyl)benzamide | Succinate Dehydrogenase | Substrate displacement | EC50 = 0.58 mg/L | [1] |
| [18F]-DAFBA | Melanoma-associated targets | Radioligand binding | High tumor uptake |
The chlorophenyl-furanylmethyl benzamide derivative may influence pathways linked to apoptosis and metabolic stress.
Fluoro-benzamides like LMH-2 antagonize σ~1~ receptors, which regulate calcium signaling and endoplasmic reticulum stress [1]. Molecular docking studies suggest that the chlorophenyl group in the target compound could similarly occupy σ~1~ receptor hydrophobic pockets, potentially attenuating pro-survival signaling in cancer cells [1].
SDH inhibition by benzamides depletes ATP levels, activating AMP-activated protein kinase (AMPK). This metabolic stress response may trigger autophagy or apoptosis in malignant cells [1]. The furanylmethyl group’s redox activity could further exacerbate oxidative stress, synergizing with SDH inhibition to impair cancer cell viability.
While no direct studies on the target compound’s anticancer activity exist, structurally related benzamides demonstrate promising efficacy.
LMH-2, a σ~1~ receptor antagonist, showed 2-fold higher potency than gabapentin in pain models, suggesting potential repurposing for cancers overexpressing σ~1~ receptors [1]. Similarly, [18F]-DAFBA, a radiolabeled benzamide, exhibited preferential accumulation in melanoma cells (B16F1), with tumor-to-background ratios exceeding 5:1 . These findings imply that the target compound’s fluorine and chlorophenyl groups may enhance tumor selectivity.
Benzamides with sulfamoyl groups, such as N-[(4-fluorophenyl)methyl]-4-sulfamoylbenzamide, inhibit carbonic anhydrase IX, a hypoxia-inducible enzyme in leukemia cells [5]. The chlorophenyl-furanylmethyl derivative’s larger hydrophobic surface area may improve binding to similar targets, though empirical validation is needed.
Table 2: Anticancer Efficacy of Selected Benzamide Derivatives
| Compound | Cancer Type | Mechanism | Efficacy Metric | Source |
|---|---|---|---|---|
| LMH-2 | Neuropathic pain | σ~1~ receptor antagonism | 2× potency vs. gabapentin | [1] |
| [18F]-DAFBA | Melanoma | Tumor-selective uptake | Tumor-to-background ≥5:1 | |
| 4-sulfamoylbenzamide | Leukemia | Carbonic anhydrase IX inhibition | IC50 = 120 nM | [5] |
Quantum mechanical calculations play a fundamental role in understanding the electronic distribution of bifunctional benzamide architectures, particularly for compounds such as Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)-. These calculations employ density functional theory (DFT) methods to predict electronic properties, molecular orbital characteristics, and charge distributions within the molecular framework [1] [2].
The electronic structure analysis of benzamide derivatives reveals critical information about electron density distribution and molecular orbital energies. For fluorinated benzamide compounds, DFT calculations utilizing B3LYP and M06-2X functionals with 6-311++G(d,p) basis sets provide accurate predictions of electronic properties [1]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the chemical reactivity and stability of these compounds. In related benzamide structures, HOMO-LUMO energy gaps typically range from 4.5 to 6.0 electron volts, indicating good thermodynamic stability [1] [3].
Electronic distribution patterns in benzamide derivatives are significantly influenced by the presence of electronegative substituents such as fluorine and chlorine atoms [4]. The electron-withdrawing nature of these halogens creates asymmetric charge distributions that affect both reactivity and intermolecular interactions. Natural bond orbital (NBO) analysis provides detailed insights into charge delocalization patterns and hyperconjugative interactions within the molecular framework [1] [2].
Mulliken population analysis reveals that chlorine atoms in the para-position of the phenyl ring carry substantial negative charges (typically -0.25 to -0.30 electron units), while fluorine substituents exhibit even higher electronegativity effects [1]. These charge distributions directly influence the compound's binding affinity to biological targets and its overall pharmacological profile.
Molecular docking studies represent a crucial computational approach for understanding the interactions between bifunctional benzamide architectures and their therapeutic protein targets. These studies employ sophisticated algorithms to predict binding poses, calculate binding affinities, and identify key intermolecular interactions [5] [6] [7].
Recent investigations have demonstrated that benzamide derivatives exhibit strong binding affinities to various therapeutic targets, including poly(ADP-ribose) polymerase-1 (PARP-1), human dihydrofolate reductase, and acetylcholinesterase enzymes [5] [8] [9]. Molecular docking calculations reveal that benzamide compounds typically bind to protein active sites through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces [7] [10].
The binding mode analysis of benzamide derivatives to PARP-1 shows that the compounds establish multiple hydrogen bond interactions with key amino acid residues in the catalytic pocket [5]. The binding free energies calculated through molecular docking simulations range from -6.0 to -9.0 kilocalories per mole, indicating strong protein-ligand interactions. These values correlate well with experimental inhibitory concentration (IC50) data, demonstrating the predictive capability of computational docking approaches.
For human dihydrofolate reductase targets, benzamide derivatives exhibit binding energies between -7.0 and -12.0 kilocalories per mole [8] [11]. The most active compounds establish crucial interactions with Gly-117, Asn-64, and Arg-70 residues, which are essential for enzyme catalytic activity. Molecular dynamics simulations confirm the stability of these protein-ligand complexes over nanosecond timescales [8].
Surface plasmon resonance experiments have validated computational docking predictions, showing dissociation constants (KD) ranging from 3.13 to 52.5 micromolar for benzamide-protein interactions [12]. These experimental confirmations strengthen the reliability of computational docking methodologies in drug discovery applications.
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Experimental KD (μM) |
|---|---|---|---|
| PARP-1 | -8.5 to -9.2 | Hydrogen bonds with catalytic pocket | 0.25-2.8 |
| Human DHFR | -7.2 to -11.8 | Gly-117, Asn-64, Arg-70 interactions | 4.7-20.2 |
| Acetylcholinesterase | -6.8 to -8.9 | Mixed-type inhibition pattern | 0.26-8.9 |
Conformational analysis of rotatable bonds is essential for understanding the molecular flexibility and dynamic behavior of bifunctional benzamide architectures. The number and nature of rotatable bonds directly influence conformational diversity, binding affinity, and pharmacokinetic properties of these compounds [13] [14] [15].
Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- contains multiple rotatable bonds that allow significant conformational flexibility. The primary rotatable bonds include the C-N connections linking the benzamide core to the chlorophenylmethyl and furanylmethyl substituents. Additional flexibility arises from the rotation around the amide bond, although this rotation is typically restricted due to partial double-bond character [14] [16].
Computational analysis reveals that the dihedral angles between aromatic rings in benzamide derivatives typically range from 25° to 50°, depending on substituent effects and intermolecular interactions [14] [17]. For fluorinated benzamide compounds, torsion angles of 29-35° have been observed, indicating moderate flexibility while maintaining structural integrity [18].
The conformational preferences of benzamide derivatives are significantly influenced by steric interactions and electronic effects [15] [16]. Quantum mechanical calculations demonstrate that fully planar arrangements represent local energy maxima rather than stable conformations, leading to preferred out-of-plane geometries. The energy barriers for rotation around key bonds typically range from 10 to 25 kilocalories per mole [16].
Molecular dynamics simulations provide detailed insights into conformational dynamics over picosecond to nanosecond timescales [19] [20]. These studies reveal that benzamide compounds exhibit rapid interconversion between stable conformers, with transition times on the order of 10-50 picoseconds. The conformational flexibility contributes to the ability of these compounds to adapt to different protein binding sites [21].
The relationship between rotatable bond count and biological activity follows established structure-activity relationships. Compounds with 4-8 rotatable bonds typically exhibit optimal binding affinity and selectivity profiles [13] [21]. Excessive flexibility (>10 rotatable bonds) can lead to entropy penalties upon binding, reducing overall binding affinity and potentially compromising drug-like properties.
| Rotatable Bond Type | Energy Barrier (kcal/mol) | Preferred Dihedral Angle (°) | Conformational Impact |
|---|---|---|---|
| Benzamide C-N | 15-20 | 25-35 | Moderate flexibility |
| Aryl-CH2 | 8-12 | 60-90 | High flexibility |
| Furan-CH2 | 10-15 | 45-75 | Moderate to high flexibility |
| Amide rotation | 18-25 | 0, 180 | Restricted rotation |